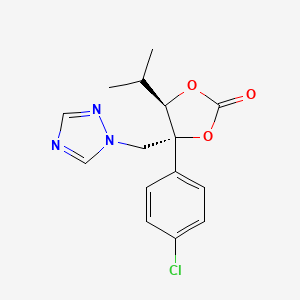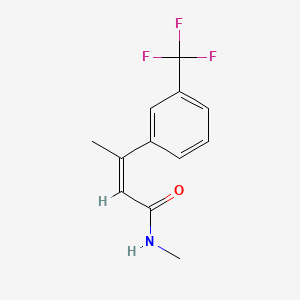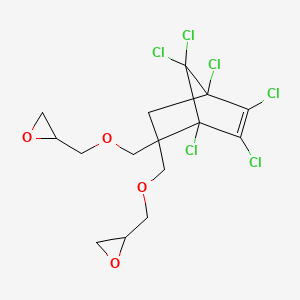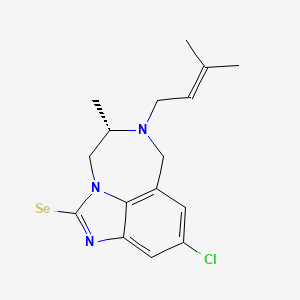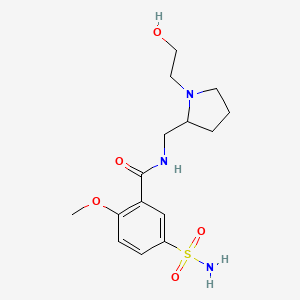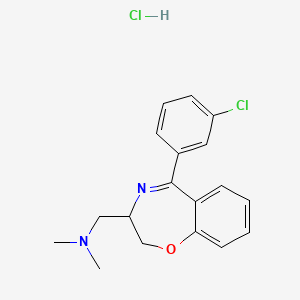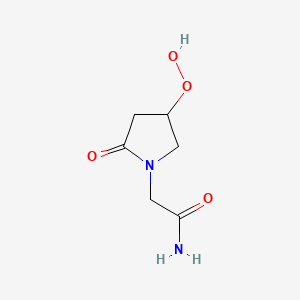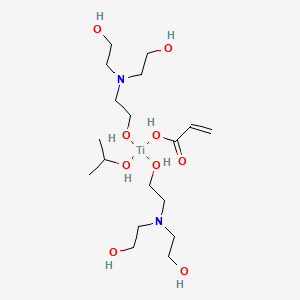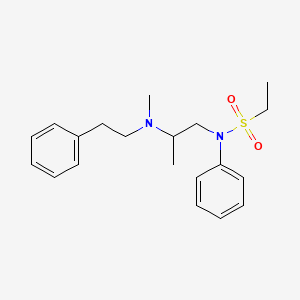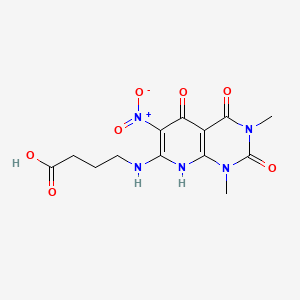
Butanoic acid, 4-((1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-((1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)amino)- is a complex organic compound with a unique structure that combines elements of butanoic acid and a pyrido-pyrimidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-((1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-pyrimidine core, followed by the introduction of the nitro group and subsequent functionalization to attach the butanoic acid moiety. Common reagents used in these steps include nitrating agents, reducing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-((1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)amino)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce nitroso compounds.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity, are of interest for the development of new medications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-((1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)amino)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the pyrido-pyrimidine core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 4-hydroxy-: This compound has a similar butanoic acid backbone but lacks the complex pyrido-pyrimidine structure.
4-Aminobutanoic acid: Another related compound, differing in the functional groups attached to the butanoic acid moiety.
Uniqueness
What sets butanoic acid, 4-((1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)amino)- apart is its unique combination of a butanoic acid backbone with a highly functionalized pyrido-pyrimidine core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
141985-40-2 |
|---|---|
Fórmula molecular |
C13H15N5O7 |
Peso molecular |
353.29 g/mol |
Nombre IUPAC |
4-[(1,3-dimethyl-6-nitro-2,4,5-trioxo-8H-pyrido[2,3-d]pyrimidin-7-yl)amino]butanoic acid |
InChI |
InChI=1S/C13H15N5O7/c1-16-11-7(12(22)17(2)13(16)23)9(21)8(18(24)25)10(15-11)14-5-3-4-6(19)20/h3-5H2,1-2H3,(H,19,20)(H2,14,15,21) |
Clave InChI |
WIMSSOHTOWOPOB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)C(=C(N2)NCCCC(=O)O)[N+](=O)[O-])C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


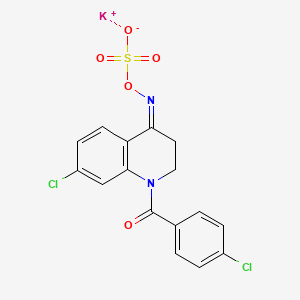
![3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride](/img/structure/B12704289.png)
